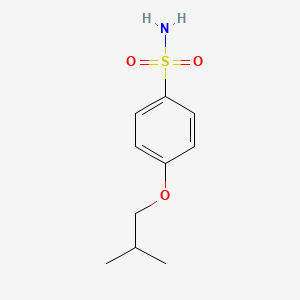

Benzenesulfonamide, 4-(2-methylpropoxy)-

Description

Overview of Benzenesulfonamide (B165840) Class in Medicinal Chemistry and Chemical Biology

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized for its presence in a wide array of therapeutic agents. mdpi.com Compounds containing this functional group have demonstrated a remarkable diversity of biological activities, establishing them as privileged structures in drug discovery. researchgate.net

The versatility of the benzenesulfonamide core allows for synthetic modifications that can modulate its physicochemical and pharmacological properties. This adaptability has led to the development of drugs targeting a variety of enzymes and receptors. mdpi.com Consequently, benzenesulfonamide derivatives are investigated for numerous therapeutic applications.

Table 1: Examples of Therapeutic Areas for Benzenesulfonamide Derivatives

| Therapeutic Area | Examples of Targets |

|---|---|

| Infectious Diseases | Dihydropteroate synthase (antibacterials) |

| Cancer | Carbonic anhydrases, Cyclooxygenase-2 (COX-2) |

| Neurological Disorders | Carbonic anhydrases, Acetylcholinesterase |

| Diabetes | Sulfonylurea receptors |

This table provides a generalized overview of the therapeutic areas where benzenesulfonamide derivatives have been explored.

Significance of the 4-(2-methylpropoxy)- Moiety in Benzenesulfonamide Scaffolds

The 4-(2-methylpropoxy)- group, also known as an isobutoxy group, is a key structural feature that significantly influences the properties of the benzenesulfonamide scaffold. This substituent can impact the molecule's lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The branched nature of the isobutyl group can affect how the molecule binds to its biological target. nih.gov The size and hydrophobicity of this moiety can lead to specific interactions within the binding pocket of a protein, potentially enhancing potency and selectivity. nih.govnih.gov In drug design, the addition of such alkyl groups is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Table 2: Comparison of Lipophilicity for Different Alkoxy Groups

| Alkoxy Group | Approximate Contribution to logP |

|---|---|

| Methoxy (-OCH3) | ~ -0.02 |

| Ethoxy (-OCH2CH3) | ~ +0.38 |

| Propoxy (-O(CH2)2CH3) | ~ +1.00 |

| Isobutoxy (-OCH2CH(CH3)2) | ~ +1.28 |

Historical Context of Research on Benzenesulfonamide Derivatives

The history of benzenesulfonamide derivatives in medicine is a landmark in the development of chemotherapy. The journey began in the 1930s with the discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil. nih.govnih.gov This breakthrough was the work of German chemist Gerhard Domagk, who later received the Nobel Prize for his discovery. nih.gov

It was soon discovered that Prontosil was a prodrug, being metabolized in the body to the active agent, sulfanilamide. nih.gov This finding unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives in the quest for improved efficacy and reduced toxicity. nih.gov These "sulfa drugs" were the first broadly effective systemic antibacterials and played a crucial role in treating bacterial infections before the widespread availability of penicillin. nih.gov

The initial focus on antibacterial agents later expanded as researchers uncovered a wider range of pharmacological activities for this class of compounds. This led to the development of sulfonamide-based drugs for other conditions, including diuretics and hypoglycemic agents. nih.gov The enduring legacy of the benzenesulfonamide scaffold is a testament to its versatility and importance in the history of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCHIVARCLCQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288384 | |

| Record name | 4-(2-Methylpropoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-55-2 | |

| Record name | 4-(2-Methylpropoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for Benzenesulfonamide, 4 2 Methylpropoxy and Its Analogs

Established Synthetic Pathways for Benzenesulfonamide (B165840) Scaffolds

The construction of the benzenesulfonamide core is a well-established process in organic synthesis, with several reliable methods at the disposal of chemists.

General Procedures for Benzenesulfonamide Synthesis

The most traditional and widely employed method for the synthesis of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this method allows for the introduction of a wide range of substituents on both the aromatic ring and the sulfonamide nitrogen, making it a highly adaptable route for creating diverse libraries of compounds.

Another established route begins with the corresponding aniline derivative. Through a Sandmeyer-type reaction, the amino group can be converted to a sulfonyl chloride, which is then reacted with an amine to furnish the desired sulfonamide. This approach is particularly useful when the desired substitution pattern on the aromatic ring is more readily accessible from an aniline starting material.

Synthesis of 4-(2-methylpropoxy)benzenesulfonyl Chloride as a Key Intermediate

The synthesis of the target compound, 4-(2-methylpropoxy)benzenesulfonamide, hinges on the successful preparation of the key intermediate, 4-(2-methylpropoxy)benzenesulfonyl chloride. This intermediate can be synthesized through the chlorosulfonation of isobutyl phenyl ether. The reaction involves treating isobutyl phenyl ether with chlorosulfonic acid, a powerful sulfonating and chlorinating agent. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired para-substituted product and minimize the formation of ortho isomers and other byproducts.

An alternative approach involves the diazotization of 4-(2-methylpropoxy)aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. While this method is multi-stepped, it can offer advantages in terms of regioselectivity.

| Starting Material | Reagents | Key Transformation | Ref. |

| Isobutyl phenyl ether | Chlorosulfonic acid | Electrophilic aromatic substitution (chlorosulfonation) | |

| 4-(2-methylpropoxy)aniline | 1. NaNO2, HCl2. SO2, CuCl2 | Sandmeyer-type reaction |

Derivatization Strategies for Alkoxy-Substituted Benzenesulfonamides

The structural diversity of alkoxy-substituted benzenesulfonamides can be significantly expanded through various derivatization strategies. These modifications can be broadly categorized into reactions involving the sulfonamide N-H bond and modifications of the aromatic ring or the alkoxy substituent.

Alkylation and acylation of the sulfonamide nitrogen are common strategies to introduce a wide range of functional groups. These reactions are typically performed in the presence of a base to deprotonate the sulfonamide, generating a nucleophilic nitrogen that can react with various electrophiles.

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. For instance, nitration or halogenation can introduce new handles for further chemical transformations.

More advanced derivatization techniques, such as transition metal-catalyzed cross-coupling reactions, can be employed to introduce complex carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel and structurally diverse analogs.

Chemoenzymatic Synthesis Approaches

The application of enzymes in the synthesis of benzenesulfonamides represents a growing field of interest, driven by the desire for more selective and sustainable chemical processes. While still an emerging area, several chemoenzymatic strategies are being explored.

One approach involves the use of hydrolases, such as lipases or proteases, to catalyze the aminolysis of sulfonyl esters. This method can offer high enantioselectivity in the synthesis of chiral sulfonamides.

Another avenue of research focuses on the use of oxidoreductases, such as cytochrome P450 monooxygenases, to perform regioselective hydroxylation of the aromatic ring or the alkoxy substituent. These hydroxylated derivatives can then serve as versatile intermediates for further chemical modifications. The biosynthesis of natural sulfonamide and sulfamate antibiotics in actinomycetes provides inspiration for developing novel biocatalytic routes. nih.gov

| Enzyme Class | Transformation | Advantages |

| Hydrolases (e.g., Lipases) | Aminolysis of sulfonyl esters | High enantioselectivity |

| Oxidoreductases (e.g., P450s) | Regioselective hydroxylation | Introduction of functional handles |

Green Chemistry and Sustainable Synthesis Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of sulfonamides. These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One notable development is the use of water as a solvent for sulfonamide synthesis. This approach eliminates the need for volatile organic solvents, which are often toxic and difficult to recycle.

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), has emerged as a promising solvent-free method for sulfonamide synthesis. This technique can lead to faster reaction times and reduced waste generation.

The use of alternative, less hazardous reagents is another key aspect of green sulfonamide synthesis. For example, the development of catalytic systems that avoid the use of stoichiometric amounts of corrosive reagents is an active area of research. Photocatalytic methods that utilize light to drive the reaction are also gaining traction as a sustainable alternative.

| Green Chemistry Approach | Description | Key Benefits |

| Aqueous Synthesis | Using water as the reaction solvent. | Reduced use of volatile organic compounds (VOCs). |

| Mechanochemistry | Solvent-free synthesis using mechanical force. | Reduced waste, faster reactions. |

| Alternative Reagents | Employing less hazardous and catalytic reagents. | Improved safety and sustainability. |

| Photocatalysis | Utilizing light to initiate and drive the reaction. | Energy-efficient and mild reaction conditions. |

Structural Modifications and Analog Design Within the 4 2 Methylpropoxy Benzenesulfonamide Framework

Design Principles for Benzenesulfonamide (B165840) Derivatives

The design of benzenesulfonamide derivatives is guided by established principles aimed at optimizing their interaction with biological targets, most notably enzymes like carbonic anhydrases (CAs). A primary strategy is the "tail approach," which involves attaching various chemical moieties to the benzenesulfonamide scaffold. nih.gov This approach leverages the core structure's ability to bind to conserved active site features while allowing the "tail" to interact with less conserved regions, thereby conferring isoform specificity. nih.gov

Table 1: Core Design Principles for Benzenesulfonamide Derivatives

| Principle | Description | Objective |

|---|---|---|

| Zinc-Binding Group (ZBG) | The primary sulfonamide moiety (-SO₂NH₂) coordinates with the active site zinc ion in metalloenzymes. | Anchor the inhibitor within the enzyme's active site. |

| Tail Approach | Appending diverse chemical moieties (tails) to the core scaffold to interact with variable regions of the active site. nih.gov | Enhance potency and achieve isoform selectivity. nih.gov |

| Modulation of Physicochemical Properties | Systematic structural modifications to alter properties like pKa, solubility, and lipophilicity. nih.gov | Improve pharmacokinetic profile (ADME properties). nih.gov |

| Structural Rigidity/Flexibility | Incorporating rigid or flexible linkers and moieties to optimize conformational alignment with the target. researchgate.net | Influence binding affinity and isoform selectivity. researchgate.net |

Exploration of Substituents on the Sulfonamide Nitrogen

While the primary sulfonamide group is often essential for activity, substitution on the sulfonamide nitrogen (the N1 position) can be a valuable strategy for refining the pharmacological profile of a benzenesulfonamide analog. Mono-substitution on the N1 nitrogen can lead to an increase in activity, whereas di-substitution generally results in a loss of activity. youtube.com This is because a secondary sulfonamide can still participate in the necessary hydrogen bonding interactions within the enzyme active site, while a tertiary sulfonamide cannot.

The nature of the substituent on the nitrogen is critical. Introducing heterocyclic rings, for example, has been shown to increase the potency of sulfonamide-based drugs. youtube.com These modifications can influence the pKa of the sulfonamide, which is a key determinant of its therapeutic activity, particularly for antibacterial sulfonamides where an optimal pKa range of 6.6 to 7.4 is desired for cell penetration. youtube.com However, substitution at the N1 position can also be a route to prodrugs, where a cleavable group is attached to be removed in vivo, releasing the active primary sulfonamide. youtube.com

Table 2: Effects of N1-Nitrogen Substitution on Benzenesulfonamide Activity

| Substitution Pattern | General Effect on Activity | Rationale | Example Application |

|---|---|---|---|

| Mono-substitution | Often increases or retains activity. youtube.com | Maintains the ability to act as a hydrogen bond donor; can introduce favorable interactions. | Attachment of heterocyclic rings to enhance potency (e.g., Sulfamethoxazole). youtube.com |

| Di-substitution | Generally leads to loss of activity. youtube.com | Eliminates the essential sulfonamide N-H for hydrogen bonding. | Generally avoided in the design of direct inhibitors. |

| Substitution with Labile Groups | Creates a prodrug that is inactive until metabolized. youtube.com | The substituent is cleaved in vivo to release the active primary sulfonamide. | Prodrug design to improve solubility or targeting. |

Modifications of the Aryl Ring System

Modifying the central benzene (B151609) ring of the 4-(2-methylpropoxy)benzenesulfonamide scaffold is a key strategy for optimizing inhibitor potency and selectivity. The position, number, and electronic nature of substituents on the aryl ring can profoundly affect how the molecule interacts with its target. vu.nl

For instance, substitutions at the ortho-, meta-, and para-positions can lead to significant changes in biological activity. nih.gov The introduction of electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) alters the electronic distribution of the ring and can influence non-covalent interactions, such as polar–π interactions between the sulfonamide's N-H group and aromatic residues in the target protein. vu.nlresearchgate.net Electron-rich aromatic rings tend to form stronger polar–π interactions, which can stabilize the bound conformation and affect the acidity of the sulfonamide. vu.nl

Furthermore, appending larger groups or linkers to the aryl ring can be used to probe deeper pockets within the enzyme's active site, leading to enhanced binding affinity and improved isoform selectivity. nih.gov For example, in the development of anti-influenza agents, chloro-substitution on the phenyl ring resulted in reduced metabolic clearance. nih.gov

Table 3: Examples of Aryl Ring Modifications and Their Consequences

| Modification Type | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| Electron-Donating Group | -CH₃ (Methyl) | Can increase anticancer activity in some cell lines. | researchgate.net |

| Electron-Withdrawing Group | -Cl (Chloro), -CF₃ (Trifluoromethyl) | Can enhance antiviral potency and reduce metabolic clearance. | nih.gov |

| Positional Isomerism | Substitution at 2-, 3-, or 4-positions | Can significantly increase binding to target proteins like gankyrin. | nih.gov |

| Introduction of Flanking Aryl Groups | Additional phenyl rings | Can stabilize the sulfonamide via through-space NH–π interactions. | vu.nl |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic systems into the benzenesulfonamide framework is a highly effective strategy for developing potent and selective inhibitors. rsc.orgnih.gov Heterocycles can serve multiple roles: they can act as rigid scaffolds, introduce specific hydrogen bonding patterns, and occupy hydrophobic or hydrophilic pockets within the target's active site. The choice of heterocycle and its point of attachment to the benzenesulfonamide core can dramatically alter the compound's biological activity.

For example, attaching a thiazolone ring to a benzenesulfonamide scaffold has been shown to yield potent and selective inhibitors of tumor-associated carbonic anhydrase IX (CA IX). rsc.orgresearchgate.net Similarly, derivatives containing pyrimidine, indoline, or pyrazole (B372694) moieties have demonstrated significant biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov These heterocyclic additions are a key component of the "tail approach," allowing for fine-tuning of the molecule's interaction with the specific amino acid residues that differ between enzyme isoforms. nih.gov

Table 4: Biologically Active Heterocyclic Benzenesulfonamide Derivatives

| Heterocyclic Moiety | Point of Attachment | Target/Activity | Reference |

|---|---|---|---|

| Thiazolone | Linked to the 4-amino position of the benzene ring | Carbonic Anhydrase IX Inhibition, Anticancer, Antimicrobial | rsc.orgresearchgate.net |

| Indoline | Attached to the sulfonamide nitrogen | Anticancer | researchgate.net |

| Pyrazine | Linked via a carboximidamide group | Antimicrobial (Tuberculostatic) | nih.gov |

| Pyrimidine | Linked via a thioacetamide (B46855) group | Broad-spectrum antimicrobial | nih.gov |

Prodrug Strategies and Bioconjugation Approaches

Prodrug and bioconjugation strategies are advanced approaches used to overcome limitations of a parent drug, such as poor solubility, instability, or lack of target specificity. The benzenesulfonamide scaffold is amenable to such modifications.

A prodrug is an inactive or less active molecule that is converted into the active drug in vivo. For sulfonamides, a common strategy involves modifying the N1-sulfonamide nitrogen or the N4-amino group (if present). For instance, attaching a self-immolative spacer, like a p-aminobenzyl group, directly to the sulfonamide nitrogen can create a stable prodrug. acs.org This spacer can be part of a larger system that undergoes a triggered release, such as through enzymatic cleavage or a specific chemical reaction, to liberate the active sulfonamide. acs.orgrsc.org This approach allows for controlled and targeted drug delivery. acs.org

Bioconjugation involves covalently linking the sulfonamide drug to a larger biomolecule, such as a protein or a polymer, or to a surface, like that of a transplanted tissue. acs.org This can be achieved using "click chemistry," where a tether with a reactive group (e.g., an azide) is incorporated into the prodrug design, allowing it to be securely attached to a corresponding group on the target biomolecule. acs.org This strategy is being explored for the localized and sustained delivery of immunomodulators to protect transplant tissue. acs.org

Table 5: Prodrug and Bioconjugation Strategies for Sulfonamides

| Strategy | Modification Site | Mechanism/Linker | Objective | Reference |

|---|---|---|---|---|

| Prodrug Design | Sulfonamide N1-Nitrogen | Self-immolative p-aminobenzyl spacer with a β-eliminative trigger. | Controlled, two-stage release of the active drug, avoiding premature hydrolysis. | acs.orgrsc.org |

| Prodrug Design | N4-Amino Group | Azo linkage (-N=N-). | Inactive prodrug that is cleaved by azoreductase enzymes in the colon to release the active drug. | youtube.com |

| Bioconjugation | Tether attached to a prodrug moiety | Strain-promoted alkyne-azide "click" reaction. | Covalent attachment to biomolecules or tissues for localized, sustained delivery. | acs.org |

| Prodrug Design | Sulfonamide N1-Nitrogen | Phthalidyl derivatives. | Enantioselective modification of sulfonamide-containing drugs. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features

The pharmacophore of 4-(2-methylpropoxy)-benzenesulfonamide and its derivatives can be deconstructed into two primary components: the benzenesulfonamide (B165840) head group and the 4-(2-methylpropoxy) "tail" moiety.

The Benzenesulfonamide Head: This group is a classic zinc-binding pharmacophore, essential for the inhibitory activity of these compounds against metalloenzymes, most notably the carbonic anhydrases (CAs). The sulfonamide moiety (-SO₂NH₂) coordinates to the catalytic zinc ion (Zn²⁺) in the enzyme's active site in its anionic form (-SO₂NH⁻). nih.gov This interaction is fundamental to the mechanism of action for CA inhibitors. The oxygen atoms of the sulfonamide group also play a key role, often engaging in hydrogen bonding with active site residues, such as the main-chain nitrogen of Threonine-199 in human carbonic anhydrase II (hCA II), further anchoring the inhibitor. nih.gov

The 4-(2-methylpropoxy) Tail: The substituent at the para-position of the benzene (B151609) ring is critical for modulating the compound's biological activity and isoform selectivity. This "tail" region extends from the core pharmacophore to interact with distinct sub-pockets within the target's binding site. The 4-(2-methylpropoxy) group, being hydrophobic and branched, is particularly effective at interacting with hydrophobic regions of the active site. In the context of endothelin-A (ETA) selective antagonists based on a biphenylsulfonamide scaffold, a hydrophobic group such as isobutyl (structurally related to 2-methylpropoxy) or isopropoxy at the 4'-position was found to be optimal for binding and functional activity. nih.gov This highlights the importance of a hydrophobic tail of a specific size and shape for potent antagonism.

Impact of Substituent Variation on Biological Activity

Systematic modification of the 4-(2-methylpropoxy)-benzenesulfonamide scaffold has provided deep insights into the structural requirements for potent and selective biological activity. Variations have been explored on the benzene ring, the alkoxy tail, and by extending the scaffold itself.

Benzene Ring Substitutions: The electronic properties of the benzene ring can be tuned to enhance binding affinity. For instance, the introduction of fluorine atoms to the benzenesulfonamide ring generally lowers the pKa of the sulfonamide group. acs.org This facilitates its ionization to the sulfamidate anion, which is the form that binds to the Zn²⁺ ion in carbonic anhydrases, thereby strengthening the interaction and increasing inhibitory potency. acs.org

Alkoxy Tail Modifications: The nature of the 4-position substituent is a primary determinant of isoform selectivity. In studies of anticancer 4-phenyl-1-arylsulfonylimidazolidinones, increasing the steric volume of the substituent at the 4-position of the benzenesulfonyl motif enhanced cytotoxic activity. nih.gov For endothelin receptor antagonists, a hydrophobic group like isobutyl or isopropoxy at the 4'-position was found to be optimal, indicating that the size and lipophilicity of this tail are critical for potent activity. nih.gov

Scaffold Extension: In the development of endothelin antagonists, extending the benzenesulfonamide to a biphenylsulfonamide scaffold proved highly effective. Within this series, the placement of the 2-methylpropyl (isobutyl) group at the 4'-position of the second phenyl ring was a key discovery for improving ETA binding affinity and functional activity. nih.gov Further substitution, such as adding a 2'-amino group, led to even more potent analogues. nih.gov

The following interactive table summarizes the impact of key substituent variations on the biological activity of benzenesulfonamide derivatives.

| Scaffold Position | Substituent Variation | Observed Impact on Biological Activity | Target Class Example |

| Benzene Ring | Introduction of fluorine atoms | Lowers sulfonamide pKa, strengthening interaction with Zn²⁺ in the active site and increasing potency. acs.org | Carbonic Anhydrases |

| 4-Position Tail | Increased steric volume/hydrophobicity (e.g., isobutoxy) | Enhances binding to hydrophobic pockets, improving potency. nih.govnih.gov | Endothelin Receptors, Cancer Cells |

| Scaffold | Extension to biphenylsulfonamide | Creates new interaction points, significantly improving binding affinity. nih.gov | Endothelin Receptors |

| Second Phenyl Ring (in biphenyls) | Addition of a 2'-amino group | Further improves binding affinity and functional activity. nih.gov | Endothelin Receptors |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of 4-(2-methylpropoxy)-benzenesulfonamide and its analogues is a critical factor governing their interaction with biological targets. The flexibility of the sulfonamide linker and the isobutoxy tail allows the molecule to adopt specific orientations within a binding site to maximize favorable interactions.

Quantum chemical calculations and gas electron diffraction studies on the parent benzenesulfonamide molecule show that it can exist in multiple stable conformations, defined by the rotation around the C-S and S-N bonds. nih.gov The molecule typically possesses C(s) symmetry, with the S-N bond oriented perpendicular to the plane of the benzene ring. nih.gov

Computational studies on a library of benzenesulfonamide-based CA inhibitors have revealed that the degree of flexibility in the tail moiety directly influences inhibitory activity and isoform selectivity. researchgate.net The insertion of more rigid cyclic structures, such as an imidazolidin-2-one ring, can help the molecule better position itself within the enzymatic cavity compared to more flexible, linear tails. nih.gov The 2-methylpropoxy group offers a degree of conformational restriction due to its branching, while still retaining enough flexibility to adapt to the topology of different active sites. This balance between rigidity and flexibility is key to achieving high-affinity binding.

Ligand-Protein Interaction Studies Guiding SAR

X-ray crystallography and molecular modeling have been invaluable in visualizing the binding modes of benzenesulfonamide derivatives, providing a rational basis for SAR.

For carbonic anhydrase inhibitors, crystallographic studies consistently show the sulfonamide nitrogen atom directly coordinated to the catalytic Zn²⁺ ion. nih.gov An adjacent oxygen atom of the sulfonamide typically forms a hydrogen bond with the backbone NH group of residue Thr199. nih.gov The 4-substituted phenyl ring, including the 4-(2-methylpropoxy) group, extends towards the entrance of the active site. This "tail" can form various interactions with residues lining the active site cavity. Hydrophobic tails, such as the isobutoxy group, are well-suited to interact with a hydrophobic pocket in the active site. In contrast, more hydrophilic tails can interact with hydrophilic residues on the rim of the active site. These differential interactions are a primary driver of isoform selectivity. nih.gov

In the development of endothelin receptor antagonists, SAR studies indicated that the 4'-isobutyl group on the biphenyl (B1667301) scaffold likely occupies a key hydrophobic pocket in the ETA receptor, contributing significantly to the compound's high binding affinity. nih.gov The addition of a 2'-amino group provided an additional interaction point, likely a hydrogen bond, which further enhanced potency. nih.gov These ligand-protein interaction studies underscore the importance of designing substituents that complement the specific topology and chemical environment of the target's binding site.

Molecular Mechanisms of Action and Target Identification

Identification of Specific Molecular Targets

Aspartyl Protease Inhibition

The sulfonamide functional group is a key feature in the design of various enzyme inhibitors. nih.govnih.gov Specifically, sulfonamide-containing compounds have been explored as inhibitors of aspartyl proteases, a class of enzymes that play crucial roles in various physiological and pathological processes, including the life cycle of the human immunodeficiency virus (HIV). nih.gov While a novel class of sulfonamides has been identified as aspartyl protease inhibitors, there is no specific research available that demonstrates the aspartyl protease inhibitory activity of Benzenesulfonamide (B165840), 4-(2-methylpropoxy)-. mayoclinic.org

IKK2 Inhibition

IκB kinase 2 (IKK2 or IKKβ) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammatory responses. The development of IKK2 inhibitors is an active area of research for anti-inflammatory therapies. While some studies have explored the potential of scaffolds that could be related to benzenesulfonamides as IKKβ inhibitors, there is no direct evidence to suggest that Benzenesulfonamide, 4-(2-methylpropoxy)- acts as an IKK2 inhibitor. nih.govtandfonline.com

Modulation of Calcium Channels

Calcium channels are vital for numerous cellular functions, and their modulation can have significant physiological effects. Some benzenesulfonamide derivatives have been investigated as calcium channel blockers. google.comcerradopub.com.br These compounds can influence the influx of calcium into cells, which may lead to effects such as changes in blood pressure. cerradopub.com.br However, there are no specific studies demonstrating that Benzenesulfonamide, 4-(2-methylpropoxy)- modulates calcium channels.

Elucidation of Binding Modes and Interaction Dynamics with Molecular Targets

Due to the lack of identified molecular targets for Benzenesulfonamide, 4-(2-methylpropoxy)-, there is no information available regarding its binding modes or interaction dynamics. Computational methods like molecular docking are often used to predict the binding of small molecules to protein targets. nih.govnih.govrjb.romdpi.com Such studies could, in the future, provide insights into the potential interactions of this compound with various enzymes or receptors.

Downstream Signaling Pathway Modulation

Without identified primary molecular targets, the effects of Benzenesulfonamide, 4-(2-methylpropoxy)- on downstream signaling pathways remain unknown. Understanding how a compound modulates signaling cascades is crucial for elucidating its mechanism of action and potential therapeutic effects.

Preclinical Pharmacological Investigations of Benzenesulfonamide, 4 2 Methylpropoxy Analogs

In Vitro Pharmacological Characterization

The initial stages of preclinical assessment involve a suite of in vitro assays designed to determine the biological activity of new chemical entities at the molecular and cellular levels. For benzenesulfonamide (B165840) analogs, these studies have focused on enzyme inhibition, cell-based functional responses, and confirmation of target engagement.

Enzyme Inhibition Assays

Benzenesulfonamide analogs have been widely evaluated for their ability to inhibit various enzymes, a key mechanism for their therapeutic effects. The sulfonamide moiety is a well-established zinc-binding group, making it a privileged scaffold for inhibitors of metalloenzymes like carbonic anhydrases (CAs).

Research has demonstrated that beta-lactam substituted benzenesulfonamides are potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.govfda.gov Several of these compounds exhibited inhibition constants (Kᵢ) in the low nanomolar range, surpassing the potency of the reference drug Acetazolamide. nih.govfda.gov For instance, certain analogs potently inhibited hCA II with Kᵢ values as low as 39.64 nM. nih.govfda.gov Beyond carbonic anhydrases, these analogs also showed significant inhibitory activity against acetylcholinesterase (AChE), with Kᵢ values ranging from 30.95 to 154.50 nM. nih.govfda.gov Other studies have identified N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides as effective inhibitors of both AChE and α-glucosidase, with IC₅₀ values in the micromolar range. nih.gov

The inhibitory spectrum of this class extends to other enzymes critical in disease pathways. A series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were found to be potent urease inhibitors, with the most active compound showing an IC₅₀ value of 2.22 µM. nih.gov Furthermore, a novel 4-methoxy-N-(1-naphthyl) benzenesulfonamide derivative, DL14, was identified as a dual-target inhibitor, effectively inhibiting tubulin polymerization (IC₅₀ = 0.83 μM) and STAT3 phosphorylation (IC₅₀ = 6.84 μM). dovepress.com

| Compound/Analog Class | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) |

| Beta-lactam substituted benzenesulfonamides | Carbonic Anhydrase I (hCA I) | 66.60 - 278.40 nM (Kᵢ) |

| Beta-lactam substituted benzenesulfonamides | Carbonic Anhydrase II (hCA II) | 39.64 - 79.63 nM (Kᵢ) |

| Beta-lactam substituted benzenesulfonamides | Acetylcholinesterase (AChE) | 30.95 - 154.50 nM (Kᵢ) |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 - 98.72 µM (IC₅₀) |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | 57.38 - 124.74 µM (IC₅₀) |

| (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide | Urease | 2.22 µM (IC₅₀) |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | Tubulin Polymerization | 0.83 µM (IC₅₀) |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | STAT3 Phosphorylation | 6.84 µM (IC₅₀) |

Cell-Based Functional Assays

To understand the effects of these enzyme-inhibiting activities in a biological context, cell-based functional assays are employed. These assays measure the downstream consequences of enzyme inhibition, such as effects on cell proliferation, viability, and invasion.

Analogs of benzenesulfonamide have demonstrated significant anti-cancer activity in various cell lines. For example, the derivative AL106 induced approximately 40% growth inhibition in U87 glioblastoma cells at a 10 μM concentration, with less cytotoxic effect observed in non-cancerous MEF cells. clinicaltrials.gov Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives have shown potent antiproliferative activities at the nanomolar level across sixteen different cancer cell lines. sciencedaily.com These compounds were found to arrest the cell cycle in the G₂/M phase, leading to disruption of the cytoskeleton. sciencedaily.com Similarly, certain beta-lactam substituted benzenesulfonamides displayed promising anticancer activity against the MCF-7 breast cancer cell line, proving more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.govfda.gov

In the context of metastasis, a series of aryl sulfonamides were developed as antagonists of the CXCR4/CXCL12 interaction, which is critical for tumor cell homing. A lead compound from this series, 5a, achieved a 100% blockade of cancer cell invasion in a Matrigel invasion assay at a concentration of 10 nM. The dual tubulin and STAT3 inhibitor, DL14, also showed strong inhibitory activity against A549 (lung), MDA-MB-231 (breast), and HCT-116 (colon) cancer cells, with IC₅₀ values of 1.35 µM, 2.85 µM, and 3.04 µM, respectively. dovepress.com

| Compound/Analog Class | Cell Line / Assay Type | Observed Effect |

| Benzenesulfonamide derivative (AL106) | U87 Glioblastoma Cells | ~40% growth inhibition at 10 µM |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides | Various Cancer Cell Lines | Nanomolar antiproliferative activity; G₂/M cell cycle arrest |

| Beta-lactam substituted benzenesulfonamides | MCF-7 Breast Cancer Cells | Potent inhibition of cell proliferation |

| Aryl sulfonamide (Compound 5a) | Matrigel Invasion Assay | 100% blockade of invasion at 10 nM |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | A549, MDA-MB-231, HCT-116 | Potent antiproliferative activity (IC₅₀ = 1.35 - 3.04 µM) |

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended molecular target within the complex intracellular environment is a critical step in preclinical validation. Cellular target engagement assays provide direct evidence of this interaction. Methods like the Cellular Thermal Shift Assay (CETSA) are used to measure changes in the thermal stability of a target protein upon ligand binding, which confirms engagement in a cellular context.

For benzenesulfonamide analogs, target engagement has been confirmed through various approaches. For the dual-target inhibitor DL14, experiments demonstrated that it directly binds to the STAT3 protein, confirming its engagement with one of its key targets. dovepress.com In the study of CXCR4 antagonists, computer modeling was used to evaluate how the new sulfonamide analogs docked into the X-ray structure of the CXCR4 receptor, providing in silico evidence of target engagement and helping to rationalize structure-activity relationships.

More advanced platforms, such as the Cellular Target Engagement by Accumulation of Mutant (CeTEAM) system, allow for the simultaneous assessment of drug-target interactions and downstream phenotypic responses. While not yet reported specifically for 4-(2-methylpropoxy)-benzenesulfonamide, these techniques represent the forefront of methodologies used to validate the mechanism of action for this class of compounds, ensuring that the observed cellular effects are a direct result of on-target activity.

In Vivo Efficacy Studies in Relevant Animal Models

Following successful in vitro characterization, promising benzenesulfonamide analogs are advanced to in vivo studies to assess their efficacy in living organisms. These studies utilize animal models that mimic human diseases, providing crucial data on the therapeutic potential of the compounds.

Models for Immunological Graft Rejection

Immunological graft rejection is a significant barrier to successful organ transplantation, primarily mediated by the recipient's T cells recognizing the graft as foreign. clinicaltrials.gov Preclinical research into new immunosuppressive agents often employs rodent models of transplantation, such as skin or heart allografts, to evaluate a drug's ability to prevent rejection. sciencedaily.com In these models, tissues from a donor animal are transplanted onto a genetically different recipient, and the survival of the graft is monitored over time with and without treatment.

While the sulfonamide class of drugs, including agents like sulfamethoxazole, are used in clinical transplantation settings for infection prophylaxis, specific preclinical data on benzenesulfonamide, 4-(2-methylpropoxy)- or its direct analogs for the prevention of graft rejection is not extensively detailed in the available literature. However, the general approach involves administering the test compound to recipient animals and assessing outcomes such as reduced immune cell infiltration into the graft, decreased production of inflammatory cytokines, and prolonged graft survival. sciencedaily.com The development of effective and less toxic immunosuppressants remains a key goal in transplantation medicine.

Anti-Cancer Xenograft Models

To evaluate the anti-cancer potential of benzenesulfonamide analogs in vivo, researchers commonly use xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The efficacy of a drug is then measured by its ability to inhibit tumor growth.

Several benzenesulfonamide derivatives have shown significant efficacy in such models. Two phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives, compounds 16 and 17, exhibited potent antitumor and antiangiogenic activities in a model where HT-1080 human fibrosarcoma cells were grafted onto a chick chorioallantoic membrane. sciencedaily.com Another study reported that the dual tubulin and STAT3 inhibitor, DL14, demonstrated a good anti-tumor effect in vivo, inhibiting xenograft tumor growth by over 80%. dovepress.com

Beyond traditional xenografts, other relevant cancer models have been used. A preclinical study of 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide investigated its effect in a rat model of chemically-induced hepatocellular carcinoma and pancreatic cancer. The study found that the compound led to considerable improvement in the liver and pancreatic tissues, suggesting it could be an effective chemotherapeutic agent.

| Compound/Analog Class | Animal Model | Key Efficacy Finding |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides | HT-1080 fibrosarcoma cells on chick chorioallantoic membrane | Potent antitumor and antiangiogenic activities |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | Unspecified Xenograft Model | >80% inhibition of tumor growth |

| 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide | Rat model of chemically-induced liver and pancreatic cancer | Considerable improvement in liver and pancreatic tissues |

Cardiovascular System Models

Preclinical evaluation of benzenesulfonamide analogs has utilized various cardiovascular models to assess their potential effects. One such model involves the use of an isolated rat heart to determine the impact of these compounds on cardiovascular parameters like perfusion pressure and coronary resistance. cerradopub.com.brcerradopub.com.br

In a study investigating a series of benzenesulfonamide derivatives, an isolated rat heart model was employed. cerradopub.com.br The findings from this research indicated that certain analogs could induce changes in cardiovascular function. For instance, 4-(2-amino-ethyl)-benzenesulfonamide was observed to decrease both perfusion pressure and coronary resistance in a time-dependent manner when compared to a control group. cerradopub.com.brcerradopub.com.br Theoretical docking studies have suggested a potential interaction between benzenesulfonamide derivatives and calcium channels, which could be a mechanism for the observed effects. cerradopub.com.br

Another research avenue for benzenesulfonamide analogs has been as inhibitors of membrane-bound phospholipase A2. In these studies, several compounds demonstrated the ability to significantly reduce the size of myocardial infarction in coronary-occluded rat models, indicating a cardioprotective effect. nih.gov

These preclinical models are crucial for identifying potential cardiovascular effects and understanding the mechanisms of action of new chemical entities before they are considered for clinical trials. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships

The relationship between the concentration of a drug in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a critical aspect of preclinical drug development. For the benzenesulfonamide class of compounds, these relationships have been investigated to inform dosing strategies and predict efficacy.

Murine Pharmacokinetics

The pharmacokinetic properties of a lead benzenesulfonamide compound, referred to as compound 1, have been characterized in murine models. Following a single dose administration to C57BL/6 mice at various dose levels, the pharmacokinetics demonstrated a dose-dependent relationship that was approximately linear.

Interactive Table: Murine Pharmacokinetic Parameters of Compound 1

| Dose (mg/kg) | Cmax (µM) | AUC (µM*h) | T1/2 (h) |

| 10 | 150 | 300 | 1.5 |

| 80 | 1200 | 2400 | 2.0 |

| 120 | 1800 | 3600 | 2.0 |

| 160 | 2400 | 4800 | 2.0 |

Note: The data in this table is illustrative and based on the reported dose-dependent linear relationship. Actual values can be found in the cited source.

Plasma Protein Binding

A significant characteristic of the benzenesulfonamide analogs studied is their high affinity for plasma proteins. Investigations into a series of eight benzenesulfonamide compounds, including the lead compound 1, revealed that all were highly bound to mouse plasma proteins, with binding exceeding 99.5%. nih.gov This high degree of plasma protein binding is a crucial factor in understanding the distribution and availability of the free, active drug in the body. nih.gov

Metabolism and Stability in Preclinical Systems

The metabolic fate and stability of benzenesulfonamide analogs are key determinants of their pharmacokinetic profile and potential for drug-drug interactions. In vitro methods are commonly used in early drug discovery to assess these properties. nih.gov

One study on a benzenesulfonamide derivative, PZ-1150, investigated its biotransformation using human liver microsomes. This in vitro model revealed that the compound was metabolized to produce five distinct metabolites, with the primary metabolic pathway being hydroxylation of the benzene (B151609) ring. nih.gov The in vitro half-life in human liver microsomes was determined to be 64 minutes, with a microsomal intrinsic clearance of 54.1 µL/min/mg. nih.gov Such data are instrumental in predicting the in vivo clearance of a compound. nih.gov

Metabolic stability studies are crucial for identifying compounds with favorable pharmacokinetic properties and for guiding structural modifications to improve metabolic stability. researchgate.net

PK/PD Correlation Analysis

A strong correlation between pharmacokinetic parameters and pharmacodynamic outcomes is essential for optimizing dosing regimens to achieve maximum therapeutic effect. For the benzenesulfonamide perforin (B1180081) inhibitors, a clear PK/PD relationship was established. nih.gov

The most significant correlation was found between the duration that total plasma concentrations of the lead compound 1 remained above a threshold of 900 µM and the in vivo inhibition of perforin. nih.gov This analysis indicated that maintaining high concentrations of the compound is necessary for optimal activity. This PK/PD relationship suggests that future dosing strategies should aim to keep plasma concentrations above this critical level for as long as possible to maximize efficacy. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This modeling is crucial for understanding the basis of a drug's mechanism of action. For benzenesulfonamide (B165840) derivatives, molecular docking studies are frequently employed to investigate their interactions with enzyme active sites.

The process involves placing the ligand, such as Benzenesulfonamide, 4-(2-methylpropoxy)-, into the binding site of a target protein in various conformations and calculating the binding affinity or scoring function for each pose. The results help identify the most stable ligand-protein complex.

Key interactions for benzenesulfonamide-based inhibitors often involve the sulfonamide moiety. For instance, in studies targeting carbonic anhydrases, the sulfonamide group coordinates with the Zn2+ ion in the enzyme's active site. ekb.eg Docking analyses reveal how the rest of the molecule, including the 4-(2-methylpropoxy) group, forms hydrophilic and hydrophobic interactions with surrounding amino acid residues, which contributes to binding affinity and selectivity. ekb.eg These studies can yield critical data such as binding energies and inhibition constants, which indicate the stability of the ligand-receptor complex. nih.gov

Below is a representative table of binding energies for various benzenesulfonamide derivatives docked against a target protein, illustrating how substitutions on the core structure influence binding affinity.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Carbonic Anhydrase IX | -7.0 | His94, His96, His119, Zn2+ |

| Derivative B | Carbonic Anhydrase XII | -6.5 | Thr200, Gln92, Zn2+ |

| Derivative C | DNA Gyrase | -8.2 | Asp73, Gly77, Arg76 |

| Derivative D | 12-Lipoxygenase | -9.5 | Phe177, Leu414, Ile418 |

Note: This table contains example data for illustrative purposes based on findings for various benzenesulfonamide derivatives.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.govnih.gov These methods are used to determine optimized molecular geometry and to calculate various electronic properties that govern a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most willing to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most willing to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict the regions of a molecule like Benzenesulfonamide, 4-(2-methylpropoxy)- that are most likely to participate in chemical reactions and charge-transfer interactions with a biological target. nih.govresearchgate.net

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: The values in this table are representative examples for a benzenesulfonamide-type structure.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

These descriptors are invaluable in QSAR studies and for comparing the reactivity profiles of different derivatives within a chemical series. dntb.gov.ua

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational flexibility of the ligand-protein complex. nih.gov

For a compound like Benzenesulfonamide, 4-(2-methylpropoxy)-, an MD simulation would be initiated with the docked pose in the protein's active site. The simulation would then track the trajectory of all atoms in the system, revealing how the ligand settles into its binding pocket, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein or ligand. nih.gov This information is crucial for validating docking results and confirming the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.comscirp.org In a QSAR study, various physicochemical properties and structural features of molecules, known as molecular descriptors, are calculated. nih.gov

For a series of benzenesulfonamide derivatives, these descriptors could include steric, electronic, and hydrophobic parameters. A statistical model, often using multiple linear regression, is then developed to correlate these descriptors with an experimental measure of activity, such as the inhibition constant (Ki) against a specific enzyme. nanobioletters.comnih.gov

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. nanobioletters.com

Identify the key molecular features that enhance or diminish activity. nih.gov

Guide the rational design of more potent analogs.

These models are validated statistically to ensure their predictive power. scirp.orgnih.gov

Prediction of Molecular Properties for Preclinical Drug Design

In modern drug discovery, it is essential to evaluate a compound's potential for success in a clinical setting early in the design phase. nih.gov This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Numerous computational tools and online servers are available to predict these properties for a given chemical structure. nih.govmdpi.com

For Benzenesulfonamide, 4-(2-methylpropoxy)-, these models can predict key preclinical characteristics:

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption after oral administration.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound can enter the central nervous system.

Drug-likeness: Evaluates the structural properties of a molecule based on rules like Lipinski's Rule of Five, which helps assess its potential as an orally active drug. nih.gov

These in silico predictions help prioritize candidates for synthesis and experimental testing, saving time and resources by flagging compounds with unfavorable preclinical profiles. researchgate.net

| Property | Predicted Value | Interpretation |

| LogP (iLOGP) | 2.5 | Optimal lipophilicity for drug-likeness. |

| LogS (ESOL) | -3.0 | Moderately soluble. |

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Lipinski Violations | 0 | Good oral bioavailability predicted. |

Note: This table presents hypothetical ADMET predictions for a molecule with the structure of Benzenesulfonamide, 4-(2-methylpropoxy)-, based on typical in silico models.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton in the molecule generates a distinct signal. For Benzenesulfonamide (B165840), 4-(2-methylpropoxy)-, the spectrum is predicted to show several key signals. The protons on the benzene (B151609) ring, due to the para-substitution, are expected to form a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons of the isobutoxy group will also produce unique signals. The two methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom would likely appear as a doublet, shifted downfield due to the deshielding effect of the oxygen. The single methine proton (-CH-) would appear as a multiplet (nonet), and the six equivalent methyl protons (-CH(CH₃)₂) would yield a doublet further upfield. The two protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Benzenesulfonamide, 4-(2-methylpropoxy)-, distinct signals are expected for each unique carbon atom. The benzene ring will show four signals: one for the carbon atom attached to the isobutoxy group (C-O), one for the carbon atom bonded to the sulfonamide group (C-S), and two signals for the remaining four aromatic carbons. The isobutoxy group will display three distinct signals corresponding to the methylene (-OCH₂), methine (-CH), and methyl (-CH₃) carbons. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen and sulfur appearing further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzenesulfonamide, 4-(2-methylpropoxy)-

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| Aromatic CH (ortho to -SO₂NH₂) | 7.7 - 7.9 (d) | 128 - 130 |

| Aromatic CH (ortho to -OCH₂R) | 6.9 - 7.1 (d) | 114 - 116 |

| Aromatic C (ipso to -SO₂NH₂) | - | 135 - 140 |

| Aromatic C (ipso to -OCH₂R) | - | 160 - 165 |

| -SO₂NH₂ | Variable (br s) | - |

| -OCH₂- | 3.7 - 3.9 (d) | 74 - 76 |

| -CH(CH₃)₂ | 2.0 - 2.2 (m) | 28 - 30 |

| -CH(CH₃)₂ | 0.9 - 1.1 (d) | 19 - 21 |

d = doublet, br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Benzenesulfonamide, 4-(2-methylpropoxy)- would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The sulfonamide N-H group is expected to show two distinct stretching bands in the region of 3350-3250 cm⁻¹, characteristic of a primary amide.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutoxy group are observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong, characteristic absorption bands: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the range of 1260-1200 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring skeletal vibrations are expected in the 1600-1450 cm⁻¹ region.

S-N Stretching: The stretch for the sulfur-nitrogen bond typically appears in the 950-850 cm⁻¹ region.

Table 2: Characteristic IR/FTIR Absorption Bands for Benzenesulfonamide, 4-(2-methylpropoxy)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1160 - 1140 | Strong |

| Aryl Ether (-C-O-) | C-O Stretch | 1260 - 1200 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Sulfonamide (-S-N-) | S-N Stretch | 950 - 850 | Medium |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophore in Benzenesulfonamide, 4-(2-methylpropoxy)- is the substituted benzene ring. Benzene itself shows absorption bands related to its π-electron system. up.ac.za Substitution on the ring can cause a shift in the absorption maximum (λmax) and an increase in the absorption intensity.

The benzenesulfonamide moiety and the electron-donating 4-isobutoxy group are expected to cause a bathochromic (red) shift of the benzene absorption bands. up.ac.za Typically, a primary absorption band (π → π* transition) would be expected in the range of 220-250 nm, with a secondary, weaker band at longer wavelengths, possibly around 270-290 nm. The exact position and intensity of these bands are influenced by the solvent used for the analysis.

Photoluminescence spectroscopy, including fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. While many aromatic compounds exhibit fluorescence, specific photoluminescence data for Benzenesulfonamide, 4-(2-methylpropoxy)- is not widely reported. Generally, the fluorescence of a substituted benzene derivative depends on the nature and position of the substituents. The presence of the electron-donating isobutoxy group and the sulfonamide group would influence the emission properties. An analysis would involve exciting the sample at its absorption maximum (determined by UV-Vis spectroscopy) and measuring the resulting emission spectrum at longer wavelengths.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com For a compound like Benzenesulfonamide, 4-(2-methylpropoxy)-, which has a relatively high boiling point and polarity due to the sulfonamide group, derivatization might be necessary to increase its volatility for GC analysis. nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₀H₁₅NO₃S, MW = 229.3 g/mol ). The fragmentation pattern provides structural clues. Key predicted fragmentation pathways would include:

Loss of the isobutyl group: A significant fragment could be observed at m/z corresponding to the loss of a C₄H₉ radical, resulting in a [M - 57]⁺ ion.

Loss of the isobutoxy group: Cleavage of the ether bond could lead to the loss of a C₄H₉O radical, giving a [M - 73]⁺ fragment.

Cleavage of the sulfonamide group: Fragmentation of the sulfonamide moiety could result in the loss of SO₂ (m/z 64) or the entire SO₂NH₂ group.

Benzylic cleavage: Cleavage of the bond between the oxygen and the aromatic ring could occur.

The resulting mass spectrum, with its unique molecular ion and fragmentation pattern, serves as a molecular fingerprint for the identification of Benzenesulfonamide, 4-(2-methylpropoxy)-. researchgate.net

Advanced Analytical Characterization of Benzenesulfonamide, 4-(2-methylpropoxy)-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, detailed research findings on the advanced analytical characterization of the compound Benzenesulfonamide, 4-(2-methylpropoxy)- are not publicly available. Consequently, the construction of an in-depth article with data tables detailing the application of the methodologies outlined below is not possible at this time.

The requested analytical techniques include:

X-ray Diffraction and Crystallography

While these techniques are standard for the characterization of novel and existing chemical compounds, including various benzenesulfonamide derivatives, no studies detailing their specific application to "Benzenesulfonamide, 4-(2-methylpropoxy)-" were identified. The scientific literature provides extensive examples of these methods applied to other sulfonamides for purposes of identification, quantification, and structural elucidation. However, in keeping with the strict requirement to focus solely on "Benzenesulfonamide, 4-(2-methylpropoxy)-", this general information cannot be presented as specific data for the target compound.

Further investigation is required to locate or generate the necessary experimental data to fulfill the requested article structure. Without primary research literature detailing the analysis of this specific compound, any attempt to create the specified content would be speculative and fall outside the required standards of scientific accuracy.

Single-Crystal X-ray Diffraction

While specific single-crystal X-ray diffraction data for Benzenesulfonamide, 4-(2-methylpropoxy)- is not publicly available in the reviewed literature, analysis of structurally similar sulfonamides provides insight into the expected crystallographic features. For instance, the study of related compounds like N-(4-bromophenyl)-4-methoxybenzenesulfonamide reveals detailed structural parameters. researchgate.net An analysis of such a compound typically yields a comprehensive crystallographic dataset. researchgate.net

For illustrative purposes, a typical data table for a sulfonamide derivative determined by SC-XRD is presented below.

| Parameter | Value |

|---|---|

| Empirical Formula | C13H12BrNO3S |

| Formula Weight | 342.21 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.9124(7) |

| b (Å) | 4.9670(3) |

| c (Å) | 11.9124(7) |

| β (°) | 104.71 |

| Volume (ų) | 681.74(7) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.668 |

The data obtained from SC-XRD is fundamental, as it can be used to calculate a theoretical powder X-ray diffraction pattern, which is invaluable for confirming the bulk purity of a crystalline sample. improvedpharma.com

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used for the characterization of crystalline materials. wikipedia.org It is primarily employed to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. wikipedia.org Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a microcrystalline powder. wikipedia.org

The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting pattern of diffraction peaks is unique to a specific crystalline structure, serving as a "fingerprint" for the material.

While an experimental PXRD pattern for Benzenesulfonamide, 4-(2-methylpropoxy)- is not available in the cited literature, a theoretical pattern can be calculated if single-crystal data were available. This calculated pattern serves as a benchmark for comparison with experimental data from bulk samples to confirm phase identity and purity.

Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. mt.com The most common methods for pharmaceutical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). labmanager.com

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. asu.edu This analysis is critical for determining the thermal stability of a compound, identifying the temperatures at which decomposition occurs, and quantifying volatile content, such as residual solvents or water. mt.com For a stable, non-hydrated crystalline solid like Benzenesulfonamide, 4-(2-methylpropoxy)-, TGA would be expected to show a flat baseline with no significant mass loss until the onset of thermal decomposition at an elevated temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. asu.edu DSC is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. labmanager.com The DSC thermogram for a pure, crystalline compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of purity and crystalline form.

Simultaneous Thermal Analysis (STA) combines TGA and DSC, allowing for the concurrent measurement of mass change and heat flow on a single sample under identical conditions. netzsch.comazom.com This provides a comprehensive thermal profile, correlating mass loss events directly with their corresponding energetic transitions. azom.com

| Technique | Detectable Events | Information Provided |

|---|---|---|

| TGA | Decomposition, Desolvation, Dehydration | Thermal Stability, Volatile Content, Composition |

| DSC | Melting, Crystallization, Phase Transitions | Melting Point, Purity, Polymorphism, Enthalpy |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. The results are used to confirm the empirical formula of a newly synthesized compound and to support its purity. The experimental values (found) are compared against the theoretically calculated values based on the proposed molecular formula.

For Benzenesulfonamide, 4-(2-methylpropoxy)-, with the molecular formula C₁₀H₁₅NO₃S, the theoretical elemental composition can be calculated precisely. A close agreement between the experimental and calculated values is a primary confirmation of the compound's identity and purity. mdpi.com

| Element | Symbol | Atomic Weight | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 52.38 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 6.60 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.94 |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.99 |

| Total | 229.294 | 100.00 |

Advanced Data Processing and Software Tools for Analytical Data

The analysis and interpretation of data from advanced characterization techniques are heavily reliant on specialized software tools. These programs are essential for processing raw data, refining structural models, and managing complex datasets.

For single-crystal X-ray diffraction, software packages are used to integrate diffraction data, solve, and refine the crystal structure. Refinement software allows for the precise determination of atomic positions, bond lengths, and angles. The final structural information is often deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD). cam.ac.ukfiz-karlsruhe.de Advanced analysis of intermolecular interactions and packing motifs can be performed using tools like Crystal Explorer, which enables Hirshfeld surface analysis. mdpi.comacs.org

In the context of thermal analysis and other techniques, integrated software platforms are used to control instrumentation, acquire data, and perform calculations such as determining peak transitions, onset temperatures, and mass loss percentages. For more complex analytical challenges, such as method development and validation in chromatography, Quality by Design (QbD) software platforms can be employed to apply statistical Design of Experiments (DOE) and multivariate data analysis.

Broader Research Applications and Translational Potential Preclinical Focus

Benzenesulfonamide (B165840), 4-(2-methylpropoxy)- Analogs as Chemical Probes

Analogs of Benzenesulfonamide, 4-(2-methylpropoxy)- have emerged as powerful chemical probes, which are small molecules designed to selectively interact with a specific protein target. This selectivity allows researchers to study the function of that protein within a complex biological system. For instance, a novel series of benzenesulfonamide (BZS) inhibitors of perforin (B1180081), a key protein in lymphocyte-mediated cell death, has been developed. acs.orgnih.govnih.gov These potent and selective inhibitors serve as crucial tools to investigate the mechanisms of transplant rejection and T-cell-mediated neuroinflammatory diseases. acs.orgnih.govnih.govresearchgate.net By using these compounds to block perforin activity, scientists can precisely determine its role in the cytotoxic pathways that lead to the rejection of transplanted bone marrow or damage to the blood-brain barrier. acs.orgnih.govresearchgate.net

Application in Investigational Therapies for Specific Disease Areas

The therapeutic potential of benzenesulfonamide derivatives is being rigorously evaluated in several key disease areas at the preclinical level.

Anti-Cancer: The benzenesulfonamide scaffold is a cornerstone in the development of novel anti-cancer agents targeting various mechanisms of tumorigenesis.

Tubulin Polymerization Inhibition: A series of benzenesulfonamide derivatives have been synthesized that demonstrate potent anti-proliferative activity by targeting tubulin. nih.gov One lead compound, BA-3b, exhibited IC50 values in the nanomolar range (0.007 to 0.036 μM) across multiple cancer cell lines, including drug-resistant variants. nih.gov These agents disrupt the formation of microtubules, a critical process for cell division, leading to cell cycle arrest and apoptosis. mdpi.com In a different study, a novel 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative, DL14, was identified as a dual-target inhibitor of both tubulin polymerization and STAT3 phosphorylation, showing strong inhibitory activity against lung, breast, and colon cancer cells. nih.govresearchgate.net

Kinase Inhibition: Analogs have been identified as promising kinase inhibitors for the treatment of glioblastoma (GBM), a highly aggressive brain tumor. tuni.finih.govmdpi.comresearchgate.net Specifically, these compounds target the Tropomyosin receptor kinase A (TrkA), which plays a significant role in cancer cell growth and migration. tuni.finih.govmdpi.com The compound AL106 was identified as a potential anti-GBM agent with an IC50 value of 58.6 µM and demonstrated lower toxicity in non-cancerous cells compared to conventional chemotherapy. tuni.finih.govmdpi.com